molecular formula C10H10O B1336591 5-Methyl-1-indanone CAS No. 4593-38-8

5-Methyl-1-indanone

Cat. No. B1336591
CAS RN: 4593-38-8
M. Wt: 146.19 g/mol
InChI Key: KBHCTNGQJOEDDC-UHFFFAOYSA-N
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Description

5-Methyl-1-indanone is a laboratory chemical with the CAS number 4593-38-8 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of indanones, including 5-Methyl-1-indanone, has been explored in various studies. A method involving the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was developed, which involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another study reported the synthesis of indanones through a nickel-catalyzed reductive cyclization of enones .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1-indanone is C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .


Physical And Chemical Properties Analysis

5-Methyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 262.4±25.0 °C at 760 mmHg, and a flash point of 108.4±18.1 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .

Scientific Research Applications

Synthesis of 1-Indanones

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Indanones, including 5-Methyl-1-indanone, are important bioactive molecules. They have exhibited biological activity against cancer cells and Alzheimer’s disease. They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
  • Methods of Application: 1-Indanones have been successfully prepared by means of three different non-conventional techniques, namely microwaves, high-intensity ultrasound and a Q-tube™ reactor. A library of differently substituted 1-indanones has been prepared via one-pot intramolecular Friedel-Crafts acylation .
  • Results or Outcomes: The desired pure product was separated from the crude by flash chromatography .

Energetic Properties Study

  • Scientific Field: Physical Chemistry
  • Application Summary: An experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones has been carried out using mostly calorimetric techniques and a suitable computational approach .
  • Methods of Application: The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively, allowing for the calculation of the standard molar enthalpies of formation in the gaseous phase .
  • Results or Outcomes: The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .

Safety And Hazards

5-Methyl-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

properties

IUPAC Name

5-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCTNGQJOEDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435941
Record name 5-METHYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-indanone

CAS RN

4593-38-8
Record name 5-Methyl-1-indanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-indanone
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Record name 5-METHYL-1-INDANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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